

# Tovorafenib dosing regimen 420 mg/m<sup>2</sup> once weekly

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tovorafenib

CAS No.: 1096708-71-2

Cat. No.: S548814

[Get Quote](#)

## Tovorafenib Mechanism of Action

**Tovorafenib** is an oral, selective, central nervous system (CNS)-penetrant, **type II RAF kinase inhibitor** [1] [2]. Its mechanism differentiates it from type I RAF inhibitors:

- **Targets RAF kinases:** It inhibits monomeric and dimeric BRAF and CRAF, targeting both BRAF V600 mutations and BRAF fusions/rearrangements without causing paradoxical MAPK pathway activation [3] [2] [4].
- **Activity against BRAF fusions:** This is a key differentiator, as type I RAF inhibitors are not indicated for tumors with BRAF fusions [3] [4].

The diagram below illustrates the targeted signaling pathway and drug mechanism.



## Proliferation &amp; Survival

[Click to download full resolution via product page](#)

## Clinical Trial Protocol: FIREFLY-1 Study Design

The 420 mg/m<sup>2</sup> weekly regimen was validated in the global, open-label, Phase 2 FIREFLY-1 trial (NCT04775485), the largest clinical trial in BRAF-altered relapsed/refractory pediatric low-grade glioma (pLGG) to date [5] [2].

### Key Eligibility Criteria

- **Patients:** Aged 6 months to 25 years with relapsed or progressive pLGG [5] [2].
- **Molecular Alteration:** Presence of a known activating BRAF alteration (fusion, rearrangement, or V600 mutation), confirmed via FISH, IHC, or NGS [3] [5].
- **Prior Therapy:** Required at least one prior systemic therapy line with documented radiographic progression [5] [2].
- **Exclusion:** Tumors with additional activating molecular alterations (e.g., IDH1/2, FGFR mutations) or known/suspected diagnosis of neurofibromatosis type 1 (NF1) [5] [2].

### Dosing and Treatment Schedule

- **Formulation:** Administered orally as immediate-release tablets or oral suspension [6] [2].
- **Dose:** 420 mg/m<sup>2</sup> based on body surface area (BSA) once weekly [5] [2].
- **Maximum Dose:** Capped at 600 mg [5] [2].
- **Cycle Length:** 28-day cycles [3].
- **Treatment Duration:** Continued for at least 26 cycles (~24 months) or until disease progression or unacceptable toxicity [1] [3].

### Efficacy Assessment Protocols

- **Primary Endpoint:** Overall Response Rate (ORR) based on RANO-HGG criteria [5] [2].

- **Key Secondary Endpoints:**
  - ORR based on **RAPNO-LGG criteria** (includes minor responses) [5] [2].
  - Duration of Response (DOR) [5] [2].
  - Time to Response (TTR) [5] [2].
  - Clinical Benefit Rate (CBR) [5].
  - Safety and tolerability [2].
- **Assessment Method:** Blinded Independent Central Review (BICR) [2].

## Clinical Efficacy and Safety Data

The FIREFLY-1 trial demonstrated robust and clinically meaningful efficacy with the 420 mg/m<sup>2</sup> weekly dosing [2].

| Efficacy Parameter                | RANO-HGG Criteria (Primary Endpoint) | RAPNO-LGG Criteria (Key Secondary Endpoint) |
|-----------------------------------|--------------------------------------|---------------------------------------------|
| Overall Response Rate (ORR)       | 67% [2]                              | 51% [6] [3] [2]                             |
| Median Duration of Response (DOR) | 16.6 months [1] [2]                  | 13.8 months [1] [6] [3]                     |
| Median Time to Response (TTR)     | 3.0 months [2]                       | 5.3 months [6] [3]                          |

## Safety Profile

**Tovorafenib**'s safety profile was manageable, with most adverse events being low-grade [1] [2]. The table below summarizes common and notable adverse reactions.

| Adverse Reaction                | Incidence (All Grades) | Incidence (Grade ≥3) |
|---------------------------------|------------------------|----------------------|
| Hair Color Changes              | 76% [1] [2]            | -                    |
| Elevated Creatine Phosphokinase | 56% [1] [2]            | 12% [1] [2]          |

| Adverse Reaction | Incidence (All Grades)   | Incidence (Grade $\geq 3$ ) |
|------------------|--------------------------|-----------------------------|
| Anemia           | 49% [1] [2]              | 10% [1] [2]                 |
| Rash             | $\geq 30\%$ (Common) [5] | -                           |
| Fatigue          | $\geq 30\%$ (Common) [5] | -                           |
| Vomiting         | $\geq 30\%$ (Common) [5] | -                           |

## Updated Dosing and Administration Guidelines

The approved 380 mg/m<sup>2</sup> weekly dose is administered based on Body Surface Area (BSA) using either tablets or oral suspension [6] [7]. The following tables provide detailed dosing guidance.

### Tablets (for BSA $\geq 0.9$ m<sup>2</sup>)

| BSA Range                                  | Recommended Dosage |
|--------------------------------------------|--------------------|
| 0.90 m <sup>2</sup> to 1.12 m <sup>2</sup> | 400 mg once weekly |
| 1.13 m <sup>2</sup> to 1.39 m <sup>2</sup> | 500 mg once weekly |
| $\geq 1.40$ m <sup>2</sup>                 | 600 mg once weekly |

### Oral Suspension (for BSA 0.3 m<sup>2</sup> to 0.89 m<sup>2</sup>)

| BSA Range                                  | Recommended Dosage |
|--------------------------------------------|--------------------|
| 0.30 m <sup>2</sup> to 0.35 m <sup>2</sup> | 125 mg once weekly |
| 0.36 m <sup>2</sup> to 0.42 m <sup>2</sup> | 150 mg once weekly |
| 0.43 m <sup>2</sup> to 0.48 m <sup>2</sup> | 175 mg once weekly |
| 0.49 m <sup>2</sup> to 0.54 m <sup>2</sup> | 200 mg once weekly |

| BSA Range                                  | Recommended Dosage |
|--------------------------------------------|--------------------|
| 0.55 m <sup>2</sup> to 0.63 m <sup>2</sup> | 225 mg once weekly |
| 0.64 m <sup>2</sup> to 0.77 m <sup>2</sup> | 275 mg once weekly |
| 0.78 m <sup>2</sup> to 0.83 m <sup>2</sup> | 300 mg once weekly |
| 0.84 m <sup>2</sup> to 0.89 m <sup>2</sup> | 350 mg once weekly |

### Critical Administration Notes

- **Missed Dose:** If missed by  $\leq 3$  days, take immediately and resume regular schedule. If missed by  $> 3$  days, skip the dose and resume the next scheduled dose [6] [7].
- **Vomiting:** If vomiting occurs immediately after administration, the dose should be repeated [6] [7].
- **Oral Suspension:** Must be administered immediately (within 15 minutes) after reconstitution [6] [7].

## Pharmacological Properties

Understanding **tovorafenib**'s pharmacokinetic (PK) and pharmacodynamic (PD) profile is crucial for protocol development.

| Parameter                    | Value (Mean)                                   |
|------------------------------|------------------------------------------------|
| Steady-State Cmax            | 6.9 $\mu\text{g/mL}$ (23% CV) [8]              |
| Steady-State AUC             | 508 $\mu\text{g}\cdot\text{h/mL}$ (31% CV) [8] |
| Time to Cmax (Tmax)          | 3 hours [8]                                    |
| Terminal Half-Life           | $\sim 56$ hours (33% CV) [8]                   |
| Apparent Clearance           | 0.7 L/h/m <sup>2</sup> (31% CV) [8]            |
| Protein Binding              | 97.5% (in vitro) [8]                           |
| Primary Metabolizing Enzymes | Aldehyde oxidase and CYP2C8 [8]                |

### Key Exposure-Response Relationships

- **Efficacy:** No clinically significant exposure-response relationship for ORR was observed over the dosage range of 290 to 476 mg/m<sup>2</sup> [3] [8].
- **Safety:** Higher **tovorafenib** exposure is associated with an increased risk of skin rash, elevated liver enzymes, and elevated creatine phosphokinase [3] [8].
- **Growth:** Higher exposure is associated with a reduction in growth velocity in pediatric patients, a key factor in the dose reduction from 420 mg/m<sup>2</sup> to 380 mg/m<sup>2</sup> [3] [8].

## Future Directions and Ongoing Research

Research with **tovorafenib** is ongoing. The phase 3 **LOGGIC/FIREFLY-2 trial** (NCT05566795) is currently evaluating **tovorafenib** (at the 420 mg/m<sup>2</sup> weekly dose) versus standard-of-care chemotherapy in pediatric and young adult patients with *newly diagnosed* pLGG harboring an activating RAF alteration [4]. This frontline, randomized trial may establish a new standard of care.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Day One Announces New OJEMDA™ (tovorafenib) Data to be ... [ir.dayonebio.com]
2. The type II RAF inhibitor tovorafenib in relapsed/refractory ... [nature.com]
3. Tovorafenib for Relapsed or Refractory BRAF-altered ... [pmc.ncbi.nlm.nih.gov]
4. LOGGIC/FIREFLY-2: a phase 3, randomized trial of ... [bmccancer.biomedcentral.com]
5. FIREFLY-1 Study Design | OJEMDA™ (tovorafenib) [ojemdahcp.com]
6. Tovorafenib: uses, dosing, warnings, adverse events ... [oncologynewscentral.com]
7. Dosing and Administration | OJEMDA™ (tovorafenib) [ojemdahcp.com]
8. Tovorafenib [medlink.com]

To cite this document: Smolecule. [Tovorafenib dosing regimen 420 mg/m<sup>2</sup> once weekly]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548814#tovorafenib-dosing-regimen-420-mg-m2-once-weekly>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)